N-Boc-4-bromo-3-formyl-7-methoxyindole
Overview
Description
Scientific Research Applications
Indole Derivatives in Alkaloids
- Scientific Field : Organic Chemistry, Pharmacology
- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
- Methods of Application : The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. The construction of indoles as a moiety in selected alkaloids is a significant area of research .
Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- Scientific Field : Organic Chemistry
- Application Summary : The compound 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .
- Methods of Application : All lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .
- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .
Indole Derivatives in Alkaloids Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids. They are important types of molecules and natural products and play a main role in cell biology .
- Methods of Application : The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results or Outcomes : Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis .
- Methods of Application : Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- Scientific Field : Organic Chemistry
- Application Summary : The compound 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .
- Methods of Application : All lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .
- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .
Synthesis of Substituted Pyridines with Diverse Functional Groups
- Scientific Field : Organic Chemistry
- Application Summary : 3-formyl indoles containing electron-withdrawing bromo and nitro group at the C-4, C-5, and C-6 positions, respectively, provided the desired substituted pyridines .
- Methods of Application : The synthesis involves the use of 3-formyl indoles containing electron-withdrawing bromo and nitro groups .
- Results or Outcomes : The process resulted in the production of desired substituted pyridines .
Future Directions
Indole derivatives, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that “N-Boc-4-bromo-3-formyl-7-methoxyindole” could have potential applications in future research.
properties
IUPAC Name |
tert-butyl 4-bromo-3-formyl-7-methoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-7-9(8-18)12-10(16)5-6-11(20-4)13(12)17/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDAERYHKOCHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)OC)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601133549 | |
Record name | 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601133549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-bromo-3-formyl-7-methoxyindole | |
CAS RN |
1394899-06-9 | |
Record name | 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394899-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601133549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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